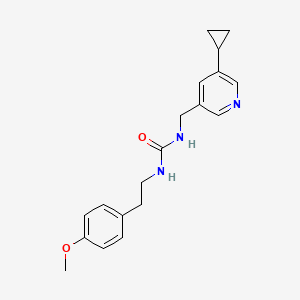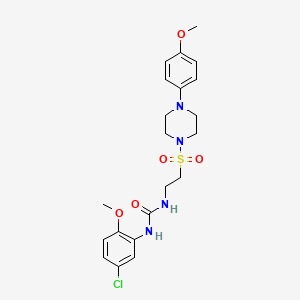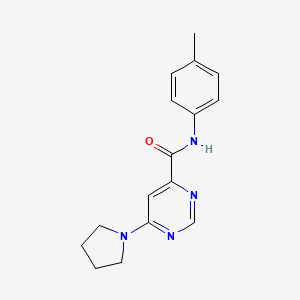
6-(pyrrolidin-1-yl)-N-(p-tolyl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(pyrrolidin-1-yl)-N-(p-tolyl)pyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C16H18N4O and its molecular weight is 282.347. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nonlinear Optical (NLO) and Molecular Docking Studies
The compound 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, similar in structure to 6-(pyrrolidin-1-yl)-N-(p-tolyl)pyrimidine-4-carboxamide, was synthesized and characterized using techniques such as FT-IR, NMR, and X-ray diffraction. It underwent computational and experimental studies to explore its nonlinear optical (NLO) properties and potential anticancer activity through molecular docking analyses. The docking studies indicated possible interactions with the colchicine binding site of tubulin, suggesting a role in inhibiting tubulin polymerization, which could contribute to anticancer activity (Jayarajan et al., 2019).
Anti-Inflammatory Agent Structure
Another related compound, 1-β-D-ribofuranosyl pyridin-2-one-5-carboxamide, serves as an anti-inflammatory agent used in treating adjuvant-induced arthritis. The study detailed its crystalline structure, suggesting its biological activity could be linked to its conformational properties (Rajeswaran & Srikrishnan, 2008).
Electronic and Optical Properties
A study on thiopyrimidine derivatives, including phenyl pyrimidine derivatives, was conducted to explore their electronic, linear, and nonlinear optical properties. The investigation highlighted the significance of pyrimidine rings in medicinal chemistry and their promising applications in non-linear optics (NLO) fields, indicating the potential use of similar compounds in optoelectronic devices (Hussain et al., 2020).
Anticancer and Anti-5-lipoxygenase Agents
Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds, structurally related to this compound, showcased promising results in inhibiting cancer cell growth and 5-lipoxygenase, indicating their potential as therapeutic agents (Rahmouni et al., 2016).
Anticancer Activity of Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives
A series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives were prepared and evaluated for their anticancer activity. The synthesis process involved several steps starting from 2(1H) pyridone. These compounds demonstrated promising anticancer activity against multiple human cancer cell lines, highlighting their potential as anticancer drugs (Santhosh kumar et al., 2015).
Propriétés
IUPAC Name |
N-(4-methylphenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-12-4-6-13(7-5-12)19-16(21)14-10-15(18-11-17-14)20-8-2-3-9-20/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMSBIOWNXXCFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

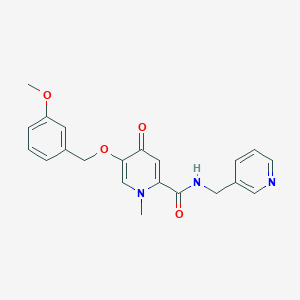
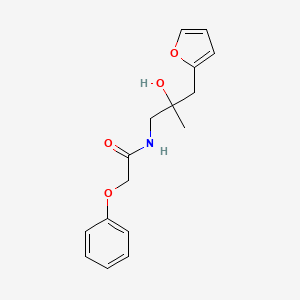
![3-amino-N-(3-chloro-2-methylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2606635.png)
![2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2606636.png)
![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2606637.png)
![2-(3-Formylphenoxy)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B2606638.png)

![1-(sec-butyl)-1H-benzo[d]imidazole-2-sulfonic acid](/img/structure/B2606642.png)

